molecular formula C21H33N3O9 B078626 Hexahydro-1,3,5-tris[3-(oxiranylmethoxy)-1-oxopropyl]-1,3,5-triazine CAS No. 13318-19-9

Hexahydro-1,3,5-tris[3-(oxiranylmethoxy)-1-oxopropyl]-1,3,5-triazine

Cat. No. B078626
CAS RN: 13318-19-9
M. Wt: 471.5 g/mol
InChI Key: HIILPLVHMVHXHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hexahydro-1,3,5-tris[3-(oxiranylmethoxy)-1-oxopropyl]-1,3,5-triazine, also known as HHTT, is a triazine-based compound that has been extensively studied for its potential use in various scientific research applications. This compound is synthesized through a multi-step process that involves the reaction of several chemical reagents. In

Mechanism Of Action

The mechanism of action of Hexahydro-1,3,5-tris[3-(oxiranylmethoxy)-1-oxopropyl]-1,3,5-triazine is not fully understood. However, it is believed that Hexahydro-1,3,5-tris[3-(oxiranylmethoxy)-1-oxopropyl]-1,3,5-triazine interacts with cell membranes and alters their permeability. This alteration in membrane permeability can lead to changes in cellular function and can be exploited for various research applications.

Biochemical And Physiological Effects

Hexahydro-1,3,5-tris[3-(oxiranylmethoxy)-1-oxopropyl]-1,3,5-triazine has been shown to have minimal toxicity and excellent biocompatibility. In vitro studies have shown that Hexahydro-1,3,5-tris[3-(oxiranylmethoxy)-1-oxopropyl]-1,3,5-triazine does not affect cell viability or proliferation. Additionally, Hexahydro-1,3,5-tris[3-(oxiranylmethoxy)-1-oxopropyl]-1,3,5-triazine has been shown to have minimal immunogenicity and does not elicit an immune response in vivo.

Advantages And Limitations For Lab Experiments

One of the major advantages of Hexahydro-1,3,5-tris[3-(oxiranylmethoxy)-1-oxopropyl]-1,3,5-triazine is its excellent biocompatibility and low toxicity. This makes it an ideal candidate for various research applications, including drug delivery and medical imaging. Additionally, Hexahydro-1,3,5-tris[3-(oxiranylmethoxy)-1-oxopropyl]-1,3,5-triazine is relatively easy to synthesize, which makes it an attractive compound for researchers. However, one of the limitations of Hexahydro-1,3,5-tris[3-(oxiranylmethoxy)-1-oxopropyl]-1,3,5-triazine is its limited solubility in water, which can make it challenging to work with in certain experimental settings.

Future Directions

There are several future directions for research on Hexahydro-1,3,5-tris[3-(oxiranylmethoxy)-1-oxopropyl]-1,3,5-triazine. One potential area of research is the development of new drug delivery systems using Hexahydro-1,3,5-tris[3-(oxiranylmethoxy)-1-oxopropyl]-1,3,5-triazine as a carrier. Additionally, Hexahydro-1,3,5-tris[3-(oxiranylmethoxy)-1-oxopropyl]-1,3,5-triazine could be used as a contrast agent for various medical imaging modalities. Finally, further studies are needed to fully understand the mechanism of action of Hexahydro-1,3,5-tris[3-(oxiranylmethoxy)-1-oxopropyl]-1,3,5-triazine and its potential applications in various research fields.
Conclusion:
In conclusion, Hexahydro-1,3,5-tris[3-(oxiranylmethoxy)-1-oxopropyl]-1,3,5-triazine is a triazine-based compound that has been extensively studied for its potential use in various scientific research applications. The synthesis of Hexahydro-1,3,5-tris[3-(oxiranylmethoxy)-1-oxopropyl]-1,3,5-triazine involves a multi-step process that starts with the reaction of several chemical reagents. Hexahydro-1,3,5-tris[3-(oxiranylmethoxy)-1-oxopropyl]-1,3,5-triazine has excellent biocompatibility and low toxicity, which makes it an ideal candidate for various research applications. Future research on Hexahydro-1,3,5-tris[3-(oxiranylmethoxy)-1-oxopropyl]-1,3,5-triazine could lead to the development of new drug delivery systems, medical imaging modalities, and a better understanding of its mechanism of action.

Synthesis Methods

The synthesis of Hexahydro-1,3,5-tris[3-(oxiranylmethoxy)-1-oxopropyl]-1,3,5-triazine involves a multi-step process that starts with the reaction of 1,3,5-tris(2-hydroxyethyl)cyanuric acid with epichlorohydrin to form a mono-epoxide intermediate. This intermediate is then reacted with 3-(oxiranylmethoxy)-1-propanol and sodium hydroxide to form the di-epoxide intermediate. Finally, the di-epoxide intermediate is reacted with 3-(oxiranylmethoxy)-1-oxopropylamine and sodium hydroxide to form Hexahydro-1,3,5-tris[3-(oxiranylmethoxy)-1-oxopropyl]-1,3,5-triazine.

Scientific Research Applications

Hexahydro-1,3,5-tris[3-(oxiranylmethoxy)-1-oxopropyl]-1,3,5-triazine has been extensively studied for its potential use in various scientific research applications. One of the most promising applications of Hexahydro-1,3,5-tris[3-(oxiranylmethoxy)-1-oxopropyl]-1,3,5-triazine is in the field of drug delivery. Hexahydro-1,3,5-tris[3-(oxiranylmethoxy)-1-oxopropyl]-1,3,5-triazine has been shown to have excellent biocompatibility and can be used as a carrier for various drugs and therapeutic agents. Additionally, Hexahydro-1,3,5-tris[3-(oxiranylmethoxy)-1-oxopropyl]-1,3,5-triazine has been studied for its potential use as a contrast agent in medical imaging.

properties

CAS RN

13318-19-9

Product Name

Hexahydro-1,3,5-tris[3-(oxiranylmethoxy)-1-oxopropyl]-1,3,5-triazine

Molecular Formula

C21H33N3O9

Molecular Weight

471.5 g/mol

IUPAC Name

1-[3,5-bis[3-(oxiran-2-ylmethoxy)propanoyl]-1,3,5-triazinan-1-yl]-3-(oxiran-2-ylmethoxy)propan-1-one

InChI

InChI=1S/C21H33N3O9/c25-19(1-4-28-7-16-10-31-16)22-13-23(20(26)2-5-29-8-17-11-32-17)15-24(14-22)21(27)3-6-30-9-18-12-33-18/h16-18H,1-15H2

InChI Key

HIILPLVHMVHXHX-UHFFFAOYSA-N

SMILES

C1C(O1)COCCC(=O)N2CN(CN(C2)C(=O)CCOCC3CO3)C(=O)CCOCC4CO4

Canonical SMILES

C1C(O1)COCCC(=O)N2CN(CN(C2)C(=O)CCOCC3CO3)C(=O)CCOCC4CO4

Other CAS RN

13318-19-9

synonyms

hexahydro-1,3,5-tris[3-(oxiranylmethoxy)-1-oxopropyl]-1,3,5-triazine

Origin of Product

United States

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